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Cat. No.: B1588030 Get Quote

An In-Depth Technical Guide to the Structural Analysis and Characterization of 4-
(Methoxymethyl)phenylboronic Acid

Introduction
4-(Methoxymethyl)phenylboronic acid is a versatile organoboron compound that has

garnered significant attention as a pivotal building block in modern organic synthesis and

medicinal chemistry. Its structure, featuring a phenyl ring functionalized with both a boronic acid

group and a methoxymethyl substituent, makes it an invaluable reagent in palladium-catalyzed

Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is a cornerstone of carbon-carbon

bond formation, enabling the efficient construction of complex biaryl structures that are

prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][3] The

methoxymethyl group, in particular, enhances solubility and modulates the electronic properties

of the molecule, influencing its reactivity and interaction with biological systems.[1]

For researchers, scientists, and drug development professionals, a thorough understanding of

the structural and chemical identity of this reagent is paramount to ensure reproducibility,

optimize reaction conditions, and ultimately, achieve the desired synthetic outcomes. This

guide provides a comprehensive, in-depth overview of the core analytical techniques employed

for the structural elucidation and characterization of 4-(Methoxymethyl)phenylboronic acid.

We will move beyond procedural lists to explore the causality behind experimental choices,

grounding our discussion in the principles of spectroscopic and crystallographic analysis.
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Part 1: Core Physicochemical Properties and
Handling
A foundational understanding of the compound's physical properties is the first step in any

analytical workflow. It informs proper storage, handling, and sample preparation, which are

critical for obtaining high-quality data.

Data Presentation: Summary of Physicochemical Properties

Property Value Source(s)

Chemical Formula C₈H₁₁BO₃ [1]

Molecular Weight 165.98 g/mol [1]

CAS Number 279262-11-2 [1]

Appearance
White to off-white crystalline

powder
[1]

Solubility
Slightly soluble in water;

Soluble in methanol, DMSO
[4][5]

Synonyms

4-

(Methoxymethyl)benzeneboron

ic acid

[1][5]

Expertise & Experience: Handling and Stability Insights

From a practical standpoint, the stability of boronic acids is a key consideration. 4-
(Methoxymethyl)phenylboronic acid, like many of its counterparts, is generally stable under

normal atmospheric conditions.[6][7] However, two potential transformations must be

considered:

Boroxine Formation: Phenylboronic acids can undergo reversible dehydration, particularly

upon heating or under vacuum, to form a cyclic trimeric anhydride known as a boroxine.[8]

This can lead to inconsistencies in molecular weight determination and reactivity. Therefore,

it is crucial to store the compound in a dry, sealed container.[1] The presence of boroxine can
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often be detected by a sharpening of the B-O stretching bands in the IR spectrum and a

downfield shift in the ¹¹B NMR spectrum.[8]

Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group

with a hydrogen atom. While modern cross-coupling protocols are designed to minimize this

side reaction, it can be promoted by prolonged exposure to harsh acidic or basic conditions

or elevated temperatures in the presence of water.[9]

Trustworthiness: Recommended Storage Protocol

To ensure the integrity of the material for analytical and synthetic purposes, the following

storage protocol is recommended:

Container: Tightly sealed, opaque glass vial.

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially

for long-term storage.

Temperature: Store at room temperature in a dark, dry place.[1][4]

Handling: When weighing and preparing samples, minimize exposure to atmospheric

moisture.

Part 2: Spectroscopic Characterization
Spectroscopic methods provide a detailed fingerprint of the molecule's structure, confirming the

connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise covalent structure of organic

molecules in solution. For 4-(Methoxymethyl)phenylboronic acid, a combination of ¹H, ¹³C,

and ¹¹B NMR provides a complete picture.

Expertise & Experience: Interpreting the Spectra

¹H NMR: The proton NMR spectrum is used to identify the different types of hydrogen atoms

and their neighboring environments.
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Aromatic Region (approx. 7.2-7.8 ppm): The para-substituted benzene ring will exhibit a

characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the

electron-withdrawing boronic acid group are expected to be further downfield than the

protons ortho to the electron-donating methoxymethyl group.

Benzylic Protons (-CH₂O-, approx. 4.5 ppm): A sharp singlet corresponding to the two

equivalent protons of the methylene bridge.

Methoxy Protons (-OCH₃, approx. 3.4 ppm): A sharp singlet corresponding to the three

equivalent protons of the methyl group.

Boronic Acid Protons (-B(OH)₂, variable): A broad singlet that is often exchangeable with

deuterium in the solvent (e.g., D₂O, DMSO-d₆). Its chemical shift is highly dependent on

concentration, solvent, and water content, and it may not always be observed.

¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon environments.

Aromatic Carbons (approx. 128-142 ppm): Four distinct signals are expected for the

aromatic carbons due to the para-substitution pattern. The carbon attached to the boron

atom (ipso-carbon) will be broad and may be difficult to observe due to quadrupolar

relaxation.

Benzylic Carbon (-CH₂O-, approx. 74 ppm): One signal for the methylene carbon.

Methoxy Carbon (-OCH₃, approx. 58 ppm): One signal for the methyl carbon.

¹¹B NMR: The Boron-Specific Probe: ¹¹B NMR is indispensable for characterizing boronic

acids.[10] It directly probes the local environment of the boron atom.

Causality: The chemical shift in ¹¹B NMR is highly sensitive to the hybridization state of the

boron atom.[11] The trigonal planar, sp²-hybridized boron of the free boronic acid typically

resonates in the range of 28-33 ppm.[8] Upon reaction with a diol to form a tetrahedral,

sp³-hybridized boronate ester, or upon ionization to the boronate anion at high pH, the

signal shifts significantly upfield to a region between 3-13 ppm due to increased shielding.

[12][13] This makes ¹¹B NMR an excellent tool for monitoring reactions and assessing

purity.[12]
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Mandatory Visualization: NMR Analysis Workflow
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Caption: Workflow for comprehensive NMR characterization.

Trustworthiness: Experimental Protocol for NMR Analysis

Sample Preparation: Accurately weigh 10-20 mg of 4-(Methoxymethyl)phenylboronic acid
into a clean, dry vial.

Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is

often preferred for boronic acids due to good solubility and the ability to observe the -OH

protons). Vortex briefly to ensure complete dissolution.

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

Acquisition: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a spectrometer (e.g., 400 MHz or

higher). For ¹¹B NMR, ensure a quartz NMR tube is used if possible to avoid background

signals from borosilicate glass tubes.[13]

Processing: Process the raw data (FID) using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction.

Analysis: Calibrate the spectra using the residual solvent peak. Integrate the ¹H NMR signals

and assign all peaks in the ¹H, ¹³C, and ¹¹B spectra to the corresponding atoms in the

structure.

Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for confirming the presence of key

functional groups.

Expertise & Experience: Key Vibrational Bands

For 4-(Methoxymethyl)phenylboronic acid, the IR spectrum will be dominated by the

following characteristic absorptions:

O-H Stretch (Boronic Acid): A very broad and strong band centered around 3200-3400 cm⁻¹,

indicative of the hydrogen-bonded -OH groups.

C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹)

corresponding to the -CH₂- and -CH₃ groups.

C=C Stretch (Aromatic): Several medium-to-sharp bands in the 1600-1450 cm⁻¹ region.

B-O Stretch (Boronic Acid): A very strong and characteristic band, often broad, located

around 1330-1380 cm⁻¹.

C-O Stretch (Ether): A strong band in the 1100-1085 cm⁻¹ region, corresponding to the Ar-

CH₂-O-CH₃ ether linkage.

Trustworthiness: Experimental Protocol for ATR-FTIR Analysis

Background Scan: Ensure the attenuated total reflectance (ATR) crystal is clean. Perform a

background scan to capture the spectrum of the ambient environment.

Sample Application: Place a small amount (a few milligrams) of the powdered 4-
(Methoxymethyl)phenylboronic acid onto the ATR crystal.

Apply Pressure: Lower the press arm to ensure firm contact between the sample and the

crystal.

Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a

resolution of 4 cm⁻¹.

Analysis: The resulting spectrum should be automatically ratioed against the background.

Identify the key vibrational bands and compare them to expected values to confirm the

functional groups.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide information about

the compound's fragmentation pattern, further validating its structure.

Expertise & Experience: Expected Mass and Fragmentation

Using electrospray ionization (ESI), one would expect to observe ions corresponding to the

intact molecule.
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Molecular Ion: The calculated monoisotopic mass is 166.080 g/mol . In ESI-MS, it is common

to observe the pseudomolecular ion. In negative ion mode, the [M-H]⁻ ion at m/z 165.07

would be expected. In positive ion mode, adducts such as [M+H]⁺ at m/z 167.09 or [M+Na]⁺

at m/z 189.07 may be observed.

Fragmentation: High-resolution mass spectrometry (HRMS) with tandem MS (MS/MS) could

reveal characteristic fragmentation, such as the loss of water (-18 Da) or the methoxy group

(-31 Da).

Trustworthiness: Experimental Protocol for LC-MS Analysis

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable

solvent like methanol or acetonitrile/water.[14]

Chromatography (Optional but Recommended): Inject the sample onto a liquid

chromatography system (e.g., using a C18 column) to ensure purity is assessed before

mass analysis.

Ionization: Introduce the sample into an ESI source.

Mass Analysis: Acquire the mass spectrum in both positive and negative ion modes over a

relevant m/z range (e.g., 50-500).

Data Analysis: Compare the observed m/z of the most abundant ion with the calculated

molecular weight to confirm the compound's identity.

Part 3: Solid-State Structural Analysis
While spectroscopic methods define molecular connectivity, X-ray crystallography provides an

unambiguous map of the atomic arrangement in the solid state.

Single-Crystal X-ray Diffraction
Expertise & Experience: Predicting the Solid-State Architecture

X-ray crystallography is the gold standard for determining the three-dimensional structure of a

molecule, revealing precise bond lengths, bond angles, and intermolecular interactions.[15]

Although a published crystal structure for 4-(Methoxymethyl)phenylboronic acid is not
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readily available, its solid-state architecture can be reliably predicted based on extensive

studies of related phenylboronic acids.[16][17]

The defining feature of phenylboronic acids in the crystal lattice is the formation of hydrogen-

bonded dimers.[17] Two molecules associate via a pair of strong O-H···O hydrogen bonds

between their boronic acid groups, creating a stable, centrosymmetric eight-membered ring.

These dimeric units then pack into the crystal lattice. The methoxymethyl tails will influence the

overall packing arrangement through weaker van der Waals interactions.

Mandatory Visualization: Predicted Hydrogen-Bonding Motif

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4647400/
https://pdf.benchchem.com/594/Unveiling_the_Solid_State_Architecture_A_Comparative_Guide_to_the_X_ray_Crystal_Structure_of_4_Methoxypyridin_2_YL_boronic_Acid_Derivatives.pdf
https://pdf.benchchem.com/594/Unveiling_the_Solid_State_Architecture_A_Comparative_Guide_to_the_X_ray_Crystal_Structure_of_4_Methoxypyridin_2_YL_boronic_Acid_Derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ar-CH₂OCH₃

B

OO

HH

O

 H-bond

H₃COH₂C-Ar

B

O

H

H

 H-bond

Click to download full resolution via product page

Caption: Common hydrogen-bonded dimer motif in phenylboronic acids.
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Trustworthiness: Conceptual Protocol for Crystallization

Purification: The compound must be highly pure. Purification via column chromatography or

recrystallization may be necessary.[16]

Solvent Selection: Screen for a solvent system in which the compound is sparingly soluble. A

common technique is to dissolve the compound in a good solvent (e.g., methanol, CH₂Cl₂)

and slowly introduce an anti-solvent (e.g., hexane) or allow for slow evaporation.[16]

Crystal Growth: Layer a solution of the compound with an anti-solvent in a narrow tube and

leave it undisturbed for several days. Slow cooling of a saturated solution is another effective

method.

Analysis: Once single crystals suitable for diffraction are obtained, they can be analyzed by

an X-ray diffractometer.

Part 4: Reactivity Profile in Suzuki-Miyaura Coupling
The structural features elucidated by the previously described techniques directly inform the

compound's utility in its primary application: the Suzuki-Miyaura cross-coupling reaction.

Expertise & Experience: Mechanistic Insight

The Suzuki-Miyaura reaction is a palladium-catalyzed cycle involving three key steps: oxidative

addition, transmetalation, and reductive elimination.[18] The 4-
(methoxymethyl)phenylboronic acid participates in the transmetalation step, where the aryl

group is transferred from boron to the palladium center. The methoxymethyl group (-CH₂OCH₃)

is generally considered to be weakly electron-donating, which can subtly influence the rate of

transmetalation compared to unsubstituted or electron-withdrawing phenylboronic acids. The

choice of base, solvent, and palladium catalyst/ligand system is critical for achieving high yields

and preventing side reactions like protodeboronation.[9]

Mandatory Visualization: The Suzuki-Miyaura Catalytic Cycle
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion
The comprehensive characterization of 4-(Methoxymethyl)phenylboronic acid requires a

multi-faceted analytical approach. While ¹H and ¹³C NMR confirm the carbon-hydrogen

framework, it is the synergy with ¹¹B NMR that provides specific insight into the crucial boron

center. FT-IR and Mass Spectrometry serve as rapid, confirmatory techniques for functional

group identity and molecular weight. Finally, X-ray crystallography, though more demanding,
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offers the ultimate proof of structure and reveals the intermolecular forces that govern the

compound's solid-state behavior. By integrating the data from these techniques, researchers

can establish a complete and trustworthy structural profile, ensuring the quality and reliability of

this important synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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